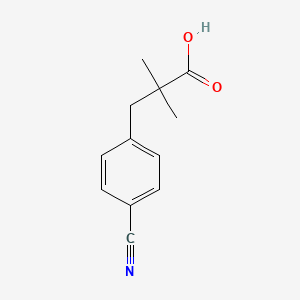

3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid is a chemical compound that is structurally related to various synthesized analogs with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and studied for various applications, including as potential kinase inhibitors, EP3 receptor antagonists, and catalysts for electroreduction reactions.

Synthesis Analysis

The synthesis of related compounds involves the formation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which is structurally similar to the target compound but with a chloro substituent instead of a cyano group . Another related synthesis involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate to form a dye with a cyano group in the phenyl ring, which is a structural feature shared with the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the metal complexes mentioned earlier were characterized using FTIR, which could provide insights into the functional groups present in the target compound . Similarly, the dye synthesized from 4-dimethylaminobenzaldehyde and methyl cyanoacetate was analyzed using 1H NMR, 13C NMR, and FTIR, which could help infer the structure of the target compound .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid has been explored in the context of their biological activity and catalytic properties. For example, the metal complexes derived from a related ligand were tested for anti-tumor activities, indicating potential reactivity with biological molecules . Additionally, cobalt porphyrins with cyanophenyl ligands were used to catalyze the electroreduction of O2, suggesting that the cyano group can influence the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the target compound have been studied through various techniques. The synthesized dye's electronic properties were analyzed using UV-visible absorption spectroscopy, and its electrochemical behavior was studied using cyclic voltammetry . These studies provide a basis for understanding the properties of the target compound, such as its absorption characteristics and electrochemical behavior.

Wissenschaftliche Forschungsanwendungen

Potential in Cancer Treatment

- HDAC Inhibition: Compounds derived from 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid have shown promise as histone deacetylase (HDAC) inhibitors, a significant target in cancer treatment. The synthesized compounds exhibited potent antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutics (El-Rayes et al., 2019).

Applications in Drug Development

- Metal Complex Synthesis: Synthesis of metal complexes using derivatives of 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid has been explored. These complexes have demonstrated notable anti-tumor activities, particularly against colorectal carcinoma cells, while showing no adverse effects on normal cells. This highlights their potential use in developing targeted cancer therapies (Aboelmagd et al., 2021).

- Decarboxylation for Heteroarene Synthesis: The compound has been used in the transition-metal-free decarboxylation process for preparing C(CF3)Me2-containing heteroarenes, which hold significant potential in drug discovery (Liu et al., 2018).

Solid-State Chemistry and Material Science

- Hydrogen Bonding and Solid-state Structures: Studies on derivatives of 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid have contributed to understanding hydrogen bonding patterns and solid-state structures, which are crucial in material science and pharmaceuticals (Kant et al., 2014).

Chemical Synthesis and Characterization

- Synthesis of Dyes and Electronic Properties: The compound has been used in synthesizing dyes, with studies focusing on structural elucidation and analysis of electronic properties through techniques like NMR and FTIR. This application is valuable in the field of materials chemistry and electronics (Kotteswaran et al., 2016).

- Organic Sensitizers for Solar Cells: Derivatives of 3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid have been employed in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers showed high efficiency in converting photon energy to current, demonstrating their utility in renewable energy technologies (Kim et al., 2006).

Analytical Chemistry

- Spectrophotometric Determination of Metals: The compound has been used in developing sensitive and selective spectrophotometric methods for detecting trace amounts of metals like nickel. This application is significant in analytical chemistry, particularly in quality control and environmental monitoring (Izquierdo & Carrasco, 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-cyanophenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,11(14)15)7-9-3-5-10(8-13)6-4-9/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZLPQVTESBUBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)